molecular formula C17H18N2O2S B2761680 3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide CAS No. 2034591-74-5

3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Cat. No.: B2761680
CAS No.: 2034591-74-5
M. Wt: 314.4
InChI Key: MXIYQQLUPGKFQJ-UHFFFAOYSA-N
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Description

“3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide” is an organic compound. It belongs to the class of organic compounds known as benzenesulfonamides . The molecular formula is C17H18N2O2S and the molecular weight is 314.4.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set . This approach can provide insights into the physicochemical properties and the binding of these derivatives interacting with the receptor.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

The synthesis and characterization of compounds related to "3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide" are central to research aimed at exploring new chemical reactions and pathways. For instance, the study on double rearrangement reactions involving cyano and hydroxy components offers insights into the synthesis of oxazin and diazin derivatives, highlighting innovative approaches to organic synthesis (Yokoyama et al., 1985).

Chemical Sensing

The development of chemical sensors utilizing benzamide derivatives for the detection of ions like fluoride showcases the application of such compounds in environmental and analytical chemistry. A specific benzamide derivative demonstrated significant colorimetric sensing capabilities for fluoride anions, indicating its potential in developing sensitive and selective sensing materials (Younes et al., 2020).

Antimicrobial Evaluation

Research on the antimicrobial evaluation of benzamide and thiophene derivatives underscores their potential in addressing the need for new antimicrobial agents. The synthesis and biological evaluation of such compounds reveal their efficacy against various microbial strains, providing a basis for further development of therapeutic agents (Talupur et al., 2021).

Exploration of Heterocyclic Compounds

The exploration of heterocyclic compounds, including the synthesis of thieno[2,3-d]pyrimidine derivatives, is another significant area of application. These studies contribute to the understanding of heterocyclic chemistry and the potential pharmaceutical applications of such compounds (Abdelrazek et al., 2008).

Future Directions

The high binding energy for this compound suggests its potential for further structure optimization and the need for in-depth studies . It could be a possible candidate for further studies as a 5-LOX inhibitor .

Properties

IUPAC Name

3-cyano-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c18-12-13-3-1-4-15(11-13)17(21)19-8-6-14(7-9-20)16-5-2-10-22-16/h1-5,10-11,14,20H,6-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYQQLUPGKFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCC(CCO)C2=CC=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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